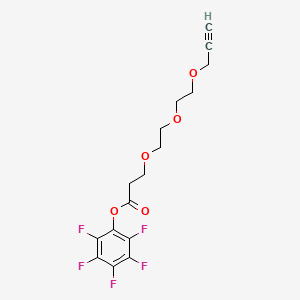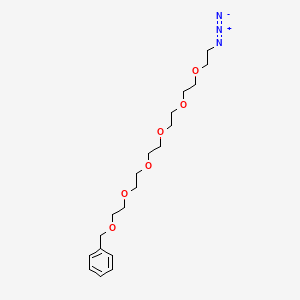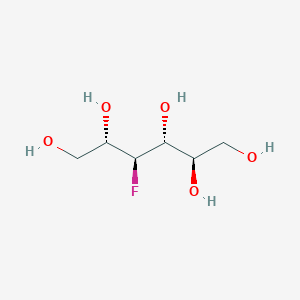![molecular formula C12H8O4S2 B11827871 5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B11827871.png)
5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining thiophene and chromene structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid typically involves the palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions gives 4-chloromethyl-5-iodothiophene-2-carbaldehyde, which is then used to obtain 4-aryloxy-methyl-5-iodothiophene-2-carbaldehydes . The palladium-catalyzed intramolecular cyclization of these intermediates yields the desired 4H-thieno[3,2-c]chromene-2-carbaldehydes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid undergoes various chemical reactions, including electrophilic substitution, oxidation, and functional group transformations .
Common Reagents and Conditions
Electrophilic Substitution: Occurs at the C-8 atom of the chromene ring.
Functional Group Transformations: The formyl group can be transformed into nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy groups.
Major Products
Scientific Research Applications
5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical pathways, including those involved in inflammation and cell proliferation . detailed studies on its exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-c]chromene-2-carbaldehyde: Shares a similar core structure but differs in functional groups.
8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid: Contains a chlorine atom at the C-8 position.
4H-thieno[3,2-b]pyrrole-5-carboxamides: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is unique due to its specific combination of thiophene and chromene rings, which imparts distinct chemical and biological properties. Its ability to undergo various functional group transformations and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H8O4S2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid |
InChI |
InChI=1S/C12H8O4S2/c13-12(14)9-5-7-6-18(15,16)10-4-2-1-3-8(10)11(7)17-9/h1-5H,6H2,(H,13,14) |
InChI Key |
FPDPHPRACHJYMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1(=O)=O)SC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)

![(3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one](/img/structure/B11827819.png)

![(4R)-Methyl 4-((3R,5R,8R,10S,13R,14S,17R)-3-acetoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827839.png)






